
N-Desmethyl Rosiglitazone
Vue d'ensemble
Description
N-Desmethyl Rosiglitazone is a metabolite of Rosiglitazone, a thiazolidinedione class drug used primarily for the treatment of type 2 diabetes mellitus. This compound is formed through the N-demethylation of Rosiglitazone, a process mediated by cytochrome P450 enzymes, particularly CYP2C8 . This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in pharmacokinetic and metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Desmethyl Rosiglitazone is synthesized through the N-demethylation of Rosiglitazone. This process involves the removal of a methyl group from the nitrogen atom in the Rosiglitazone molecule. The reaction is typically catalyzed by cytochrome P450 enzymes, with CYP2C8 playing a significant role .
Industrial Production Methods: Industrial production of this compound involves the use of biocatalysts, such as liver microsomes, to facilitate the N-demethylation process. The reaction conditions include maintaining an optimal temperature and pH to ensure the efficiency of the enzymatic activity. The product is then purified using chromatographic techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: N-Desmethyl Rosiglitazone undergoes various chemical reactions, including:
Reduction: This reaction involves the gain of electrons, leading to the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another within the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and molecular oxygen, often in the presence of a catalyst such as cytochrome P450 enzymes.
Reduction: Common reagents include reducing agents like sodium borohydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Common reagents include halogenating agents and nucleophiles, depending on the specific substitution reaction being carried out.
Major Products Formed:
Oxidation: Hydroxylated metabolites such as ortho-hydroxy-rosiglitazone and para-hydroxy-rosiglitazone.
Reduction: Reduced forms of the parent compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Pharmacological Context
Mechanism of Action
Rosiglitazone and its metabolites, including NDMR, function as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This action enhances insulin sensitivity and promotes glucose uptake in peripheral tissues. However, NDMR exhibits reduced potency compared to Rosiglitazone, being 20- to 55-fold less effective in activating PPAR-γ pathways .
Applications in Diabetes Management
Clinical Use
Rosiglitazone has been utilized in combination therapies for T2DM, with NDMR contributing to the overall pharmacological effect. Despite its efficacy in improving glycemic control, concerns regarding cardiovascular risks led to regulatory scrutiny and eventual market restrictions . However, recent studies have indicated that when used judiciously, Rosiglitazone can still be beneficial for specific patient populations.
Case Study: Efficacy and Safety
A meta-analysis evaluating the cardiovascular safety of Rosiglitazone found no significant adverse effects when monitored closely . In clinical settings, patients with specific genetic variants affecting drug metabolism (such as CYP2C8) demonstrated varied responses to Rosiglitazone therapy, suggesting that personalized approaches may enhance treatment outcomes .
Neurodegenerative Disease Research
Potential in Alzheimer's Disease
Research has highlighted the potential of Rosiglitazone and its metabolites, including NDMR, in treating Alzheimer's disease (AD). Studies indicate that these compounds may modulate brain-derived neurotrophic factor (BDNF) expression, which is critical for neuroplasticity and cognitive function . Although clinical trials have shown mixed results regarding cognitive improvements, preclinical models suggest promising therapeutic effects when combined with advanced drug delivery systems like nanoparticles .
Data Table: Summary of Key Studies on NDMR in Alzheimer's Research
Study | Year | Findings |
---|---|---|
PMC10376118 | 2023 | Significant improvements in animal models; challenges in human trials due to low blood-brain barrier permeability. |
PMC5318334 | 2017 | Metabolic pathways for NDMR identified; implications for drug interactions and efficacy. |
Diabetes Care | 2017 | Variants affecting metabolism influence therapeutic response; highlights need for personalized medicine. |
Metabolic Studies
Quantification Techniques
Accurate quantification of NDMR is crucial for understanding its pharmacokinetics and dynamics. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to simultaneously measure Rosiglitazone and its major metabolites in biological samples . This allows researchers to better understand the metabolic profile of Rosiglitazone and its clinical implications.
Case Study: Metabolic Pathway Analysis
A study utilizing substrate depletion methods demonstrated that approximately 40% of Rosiglitazone is eliminated through pathways unrelated to N-demethylation or para-hydroxylation . This finding emphasizes the complexity of Rosiglitazone metabolism and the potential role of NDMR in contributing to therapeutic effects.
Mécanisme D'action
N-Desmethyl Rosiglitazone exerts its effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism . By binding to PPARγ, it modulates the expression of genes involved in insulin sensitivity, adipogenesis, and inflammation . This mechanism is similar to that of Rosiglitazone, although the potency and efficacy may differ due to structural differences .
Comparaison Avec Des Composés Similaires
Rosiglitazone: The parent compound, used as an antidiabetic agent.
Pioglitazone: Another thiazolidinedione with similar pharmacological properties but different metabolic and cardiovascular profiles.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to hepatotoxicity.
Uniqueness: N-Desmethyl Rosiglitazone is unique in that it is a primary metabolite of Rosiglitazone, retaining some of its pharmacological activity while exhibiting distinct metabolic and pharmacokinetic properties . Its formation and behavior in the body provide valuable insights into the metabolism and action of thiazolidinedione drugs .
Activité Biologique
N-Desmethyl Rosiglitazone is a significant metabolite of the thiazolidinedione drug rosiglitazone, primarily known for its role in the management of type 2 diabetes mellitus. This article explores the biological activity, pharmacokinetics, and clinical implications of this compound, drawing from diverse research findings and case studies.
Overview of Rosiglitazone and Its Metabolism
Rosiglitazone acts as a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). Its primary action is to enhance insulin sensitivity, making it effective in controlling blood glucose levels in diabetic patients. The metabolism of rosiglitazone involves several pathways, with N-demethylation being a major route leading to the formation of this compound. This metabolite is produced predominantly by the cytochrome P450 enzyme CYP2C8, with some contribution from CYP2C9 .
This compound retains the ability to activate PPARγ, similar to its parent compound. This activation leads to various biological effects, including:
- Improved Insulin Sensitivity : Like rosiglitazone, this compound enhances glucose uptake in adipose tissue and muscle.
- Anti-inflammatory Effects : Studies have shown that PPARγ activation can reduce inflammation markers, potentially benefiting conditions like metabolic syndrome .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is extensively metabolized in the liver. The formation of this metabolite is influenced by various factors, including genetic polymorphisms in CYP2C8 and CYP2C9 enzymes, which can lead to variability in drug response among individuals .
Drug-Drug Interactions
Research utilizing physiologically based pharmacokinetic (PBPK) modeling has indicated that co-administered drugs affecting CYP2C8 activity can significantly alter the exposure levels of both rosiglitazone and its metabolite this compound. For instance, inhibitors or inducers of CYP2C8 may lead to increased or decreased concentrations of this compound, impacting therapeutic outcomes .
Data Table: Summary of Key Findings
Propriétés
IUPAC Name |
5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQTVMXUIGXRMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475565 | |
Record name | N-Desmethyl rosiglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257892-31-2 | |
Record name | N-Desmethyl rosiglitazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257892312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Desmethyl rosiglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESMETHYL ROSIGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y40U7LI0AG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary enzymes involved in the metabolism of rosiglitazone, and how does this relate to N-Desmethyl Rosiglitazone?
A1: Research indicates that CYP2C8 is the primary enzyme responsible for the metabolism of rosiglitazone in the human liver. [] One of the key metabolic pathways involves N-demethylation, leading to the formation of this compound. While CYP2C9 plays a minor role in rosiglitazone metabolism, it shows a greater affinity for the N-demethylation pathway compared to its overall metabolic activity on the parent drug. []
Q2: Are there analytical methods available for studying the formation of this compound?
A2: Yes, several analytical methods have been developed. One study successfully employed a three-phase hollow-fiber liquid-phase microextraction method coupled with HPLC to quantify rosiglitazone and its metabolites, including this compound, within rat liver microsomal preparations. [] This method demonstrated suitable sensitivity and recovery rates for investigating the in vitro biotransformation of rosiglitazone. Additionally, LC-ESI-MS-MS techniques have been refined to allow for the simultaneous quantification of rosiglitazone and this compound in human plasma. []
Q3: Has the impact of other drugs on the metabolism of rosiglitazone, and potentially the formation of this compound, been investigated?
A3: Yes, research has explored the influence of drugs like ketoconazole on the metabolic pathways of rosiglitazone. [] Understanding these drug interactions is essential, as alterations in rosiglitazone metabolism could lead to varying levels of this compound and potentially influence the drug's overall efficacy and safety profile.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.